Benzyl ((3-methylazetidin-3-yl)methyl)carbamate hydrochloride
Description
Benzyl ((3-methylazetidin-3-yl)methyl)carbamate hydrochloride (CAS 1822874-05-4) is a small-molecule building block with the molecular formula C₁₂H₁₇ClN₂O₂ and a molecular weight of 274.73 g/mol. It features a four-membered azetidine ring substituted with a methyl group at the 3-position, a benzyl carbamate moiety, and a hydrochloride counterion. This compound is widely used in pharmaceutical research, particularly in the synthesis of protease inhibitors and kinase-targeting agents due to its conformational rigidity and ability to modulate pharmacokinetic properties . Commercial suppliers such as BLDpharm list it with a purity of ≥98%, available in quantities ranging from 100 mg to 1 g .
Properties
IUPAC Name |
benzyl N-[(3-methylazetidin-3-yl)methyl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-13(8-14-9-13)10-15-12(16)17-7-11-5-3-2-4-6-11;/h2-6,14H,7-10H2,1H3,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMGHGJNBASGGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)CNC(=O)OCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951444-33-9 | |
| Record name | Carbamic acid, N-[(3-methyl-3-azetidinyl)methyl]-, phenylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951444-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((3-methylazetidin-3-yl)methyl)carbamate hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions.
Carbamate Formation: The carbamate group is formed by reacting the azetidine derivative with a suitable isocyanate.
Hydrochloride Salt Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the azetidine ring or the benzyl group.
Reduction: Reduction reactions can target the carbamate group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.
Major Products
Oxidation: Products include oxidized derivatives of the azetidine ring or benzyl group.
Reduction: The major product is the corresponding amine.
Substitution: Substituted azetidine or benzyl derivatives are formed.
Scientific Research Applications
Pharmaceutical Development
Mechanism of Action
Benzyl ((3-methylazetidin-3-yl)methyl)carbamate hydrochloride has shown potential as an enzyme inhibitor, specifically targeting enzymes involved in DNA replication. This mechanism is crucial for developing drugs aimed at treating viral infections and certain cancers. The compound's ability to bind to polymerases disrupts their function, which could lead to innovative therapeutic strategies.
Therapeutic Applications
Research indicates that this compound may have applications in:
- Antiviral Treatments : By inhibiting DNA polymerases, it could be used in formulations targeting viral replication.
- Cancer Therapy : Its role as an enzyme inhibitor positions it as a candidate for further exploration in oncology.
Medicinal Chemistry
Synthesis and Derivatives
The synthesis of this compound typically involves multiple steps that allow for structural modifications. This versatility enables the creation of derivatives with enhanced biological activity. For instance, variations in the azetidine structure can lead to compounds with differing pharmacological profiles.
Case Studies
Several studies have highlighted the effectiveness of similar compounds:
- Benzyl (2-amino-2-methylpropyl)carbamate : Investigated for its antitumor effects.
- Benzyl azetidin-3-ylcarbamate hydrochloride : Explored for neuroprotective properties.
These case studies illustrate the potential of structural analogs in medicinal applications, emphasizing the importance of ongoing research into this compound .
Materials Science
Chemical Properties and Applications
The presence of a benzyl group attached to a carbamate moiety enhances the solubility and stability of this compound, making it suitable for various applications in materials science. Its properties allow for potential uses in:
Mechanism of Action
The mechanism of action of Benzyl ((3-methylazetidin-3-yl)methyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Substituent Effects : The methyl group at the azetidine 3-position in the reference compound increases steric hindrance, which may limit off-target interactions. In contrast, fluorinated piperidine derivatives (e.g., CAS 1823395-51-2) exhibit enhanced metabolic stability due to fluorine’s electron-withdrawing effects .
Analogues with Alternative Backbones or Functional Groups
Table 2: Derivatives with Modified Scaffolds
Key Observations:
- Backbone Flexibility : Propane diamine derivatives (e.g., CAS 850033-67-9) offer greater conformational flexibility, making them suitable for mimicking peptide structures .
- Stereochemical Influence : The (S)-pyrrolidin-3-yl derivative (CAS 223407-18-9) demonstrates the importance of stereochemistry in receptor binding, with a 0.82 similarity score reflecting reduced overlap in 3D pharmacophore alignment .
Biological Activity
Benzyl ((3-methylazetidin-3-yl)methyl)carbamate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Chemical Formula : C13H19ClN2O2
- Molecular Weight : 270.76 g/mol
- IUPAC Name : Benzyl (3-methylazetidin-3-yl)carbamate hydrochloride
- CAS Number : 1951441-46-5
The compound features a benzyl group attached to a carbamate moiety linked to a 3-methylazetidine structure, enhancing its solubility and reactivity in biological systems .
This compound exhibits biological activity primarily through enzyme inhibition. It has been identified as an inhibitor of various enzymes, particularly those involved in DNA replication and other critical cellular processes.
- Enzyme Inhibition : The compound binds to specific sites on polymerases, disrupting their function. This inhibition can potentially be leveraged in the development of antiviral and anticancer therapies .
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, particularly against Gram-negative bacteria. Its mechanism may involve the inhibition of bacterial growth and survival .
Antiviral and Anticancer Potential
Research indicates that this compound could be effective in treating viral infections and cancers due to its ability to inhibit key enzymes involved in these diseases.
Antimicrobial Properties
The compound has shown promise against various bacterial strains, particularly those resistant to conventional antibiotics. Its potential applications include:
- Treatment of infections caused by Enterobacteriaceae and other Gram-negative pathogens.
- Use in combination with beta-lactamase inhibitors to enhance efficacy against resistant strains .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Enzyme Inhibition :
- Antimicrobial Efficacy :
Comparative Analysis with Related Compounds
| Compound Name | Structure Similarity | Notable Properties |
|---|---|---|
| Benzyl (4-methylpiperidin-4-yl)carbamate hydrochloride | 0.95 | Enhanced potency against certain enzymes |
| Benzyl azetidin-3-ylcarbamate hydrochloride | 0.92 | Investigated for neuroprotective properties |
| Methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate hydrochloride | 0.90 | Explored for anti-inflammatory effects |
This table illustrates how variations in structure can lead to different biological activities and applications within this chemical class .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Benzyl ((3-methylazetidin-3-yl)methyl)carbamate hydrochloride, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves carbamate protection of the azetidine nitrogen. A common route starts with 3-methylazetidine derivatives, which undergo alkylation with a benzyl chloroformate reagent to introduce the carbamate group. Key intermediates include tert-butyl-protected azetidines (e.g., tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate) and benzyl-protected amines, as seen in structural analogs . Hydrochloride salt formation is achieved via acidification with HCl in a polar solvent like ethanol or methanol. Intermediate purity should be monitored using HPLC or TLC .
Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC : Use reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity (>98% as per typical research-grade standards) .
- NMR : ¹H/¹³C NMR in deuterated solvents (DMSO-d₆ or CDCl₃) confirms the azetidine ring structure, carbamate linkage, and methyl substituents. Compare experimental shifts with computational predictions (e.g., DFT) to resolve ambiguities .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns .
Q. How should researchers handle the hygroscopic nature of this hydrochloride salt during storage and experimentation?
- Methodological Answer : Store the compound in airtight containers under anhydrous conditions (e.g., desiccator with silica gel). For experimental use, pre-dry glassware and work under inert gas (N₂/Ar) to minimize moisture absorption. Thermogravimetric analysis (TGA) can quantify hygroscopicity and inform storage protocols .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?
- Methodological Answer :
- Temperature Control : Lower reaction temperatures (0–5°C) reduce side reactions during carbamate formation.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in azetidine alkylation .
- Real-Time Monitoring : Use in-situ FTIR or inline HPLC to detect intermediates and adjust reaction parameters dynamically .
Q. What strategies resolve contradictions between theoretical and experimental NMR data for this compound?
- Methodological Answer :
- Computational Modeling : Perform density functional theory (DFT) calculations to simulate NMR spectra (e.g., using Gaussian or ORCA). Compare with experimental data to identify conformational discrepancies .
- Solvent Effects : Test multiple deuterated solvents (e.g., D₂O vs. DMSO-d₆) to assess hydrogen bonding or aggregation impacts on chemical shifts .
Q. What are the potential side reactions involving the azetidine ring under basic conditions, and how can they be mitigated?
- Methodological Answer :
- Ring-Opening : The azetidine ring may undergo nucleophilic attack in basic media, leading to hydrolysis. Mitigate by maintaining pH < 8 and using protective groups (e.g., Boc) during synthesis .
- Oxidation : The tertiary amine in azetidine is susceptible to oxidation. Add antioxidants (e.g., BHT) or conduct reactions under inert atmospheres .
Q. How do researchers validate the biological activity of this compound in enzyme inhibition studies?
- Methodological Answer :
- Kinetic Assays : Use fluorescence-based assays (e.g., acetylcholinesterase inhibition) with positive controls (e.g., donepezil) to establish IC₅₀ values.
- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding interactions with target enzymes, correlating with experimental IC₅₀ data .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility profiles for this compound?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) using nephelometry or UV-Vis spectroscopy.
- Temperature Dependence : Conduct solubility studies at 25°C and 37°C to assess thermodynamic stability. Cross-reference with analogs like benzyl carbamate derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
